

Benzyl-PEG2-ethanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Benzyl-PEG2-ethanol	
Cat. No.:	B11883017	Get Quote

Introduction: **Benzyl-PEG2-ethanol**, a heterobifunctional linker, is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its commercial availability, technical specifications, and key applications, complete with experimental protocols and workflow visualizations to support researchers in their endeavors.

Commercial Availability and Suppliers

Benzyl-PEG2-ethanol is readily available from a range of commercial suppliers specializing in polyethylene glycol (PEG) linkers and reagents for bioconjugation and drug discovery. The following table summarizes key information from various suppliers to facilitate procurement.



Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Purity
Biopharma PEG	Benzyl-PEG2- OH	2050-25-1	196.24	≥95%
AxisPharm	Benzyl-PEG2- alcohol	622-08-2	152.19	≥95%
BroadPharm	Benzyl-PEG2- alcohol	Not Specified	152.2	98%
MedchemExpres s	Benzyl-PEG2- MS	150272-33-6	Not Specified	Not Specified
Shaanxi new milking new material Co., Ltd.	Benzyl-PEG2- alcohol, 2- (Benzyloxy)ethan ol	622-08-2	Not Specified	Not Specified

Physicochemical Properties and Handling

A summary of the key physicochemical properties of **Benzyl-PEG2-ethanol** is presented below. Proper storage and handling are crucial to maintain the integrity of the compound.

Property	Value	Reference
Synonyms	2-(2- (Benzyloxy)ethoxy)ethanol, Diethylene Glycol Monobenzyl Ether	[1]
Molecular Formula	C11H16O3	[1]
Recommended Storage	Store at -5°C, keep in a dry and dark place.	[1]

Applications in Research and Drug Development



Benzyl-PEG2-ethanol serves as a versatile linker in various biomedical research applications. Its unique structure, featuring a stable benzyl ether protecting group and a reactive hydroxyl group, allows for sequential and controlled conjugation strategies.

Bioconjugation and PEGylation

The terminal hydroxyl group of **Benzyl-PEG2-ethanol** can be readily functionalized to introduce a variety of reactive moieties, enabling the covalent attachment (PEGylation) of this linker to proteins, peptides, and other molecules of interest.[2] PEGylation can enhance the solubility, stability, and pharmacokinetic profile of therapeutic molecules.[3]

PROTAC Linker

One of the most significant applications of **Benzyl-PEG2-ethanol** is as a component of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a critical role in optimizing the spatial orientation and distance between the target protein-binding ligand and the E3 ligase-binding ligand, which is essential for the formation of a productive ternary complex.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving benzyl-PEG linkers. While these protocols may be generalized for various PEG lengths, they are directly applicable to **Benzyl-PEG2-ethanol**.

Activation of the Terminal Hydroxyl Group (Tosylation)

To enable subsequent nucleophilic substitution, the terminal hydroxyl group of **Benzyl-PEG2-ethanol** can be activated by converting it to a better leaving group, such as a tosylate.

Materials:

- Benzyl-PEG2-ethanol
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)



- p-Toluenesulfonyl chloride (TsCl)
- Ice bath

Procedure:

- Dissolve **Benzyl-PEG2-ethanol** (1.0 equivalent) in anhydrous DCM (0.1 M).
- Add TEA (1.5 equivalents) to the solution.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.
- Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, wash the reaction mixture with water, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield Benzyl-PEG2-OTs.

PROTAC Synthesis via Amide Bond Formation

This protocol describes the coupling of a tosylated Benzyl-PEG2 linker to an amine-containing E3 ligase ligand, followed by coupling to a protein of interest (POI) ligand bearing a carboxylic acid.

Step 1: Coupling of Benzyl-PEG2-OTs with an Amine-Containing E3 Ligase Ligand

Materials:

- Amine-containing E3 ligase ligand
- Benzyl-PEG2-OTs
- Anhydrous Dimethylformamide (DMF)



• N,N-Diisopropylethylamine (DIPEA)

Procedure:

- Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and Benzyl-PEG2-OTs (1.1 equivalents) in anhydrous DMF (0.1 M).
- Add DIPEA (3.0 equivalents) to the reaction mixture.
- Stir the reaction at 60°C overnight under a nitrogen atmosphere.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 times).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the E3 ligase ligand-linker conjugate.

Step 2: Coupling of the E3 Ligase Ligand-Linker Conjugate with a POI Ligand

Materials:

- POI ligand with a terminal carboxylic acid
- E3 ligase ligand-PEG2-Benzyl conjugate
- Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
- Anhydrous DMF
- DIPEA

Procedure:



- Dissolve the POI ligand (1.0 equivalent), the E3 ligase ligand-PEG2-Benzyl conjugate (1.0 equivalent), and PyBOP (1.2 equivalents) in anhydrous DMF (0.1 M).
- Add DIPEA (3.0 equivalents) to the reaction mixture.
- Stir the reaction at room temperature overnight under a nitrogen atmosphere.
- Monitor the reaction progress by LC-MS.
- Purify the final PROTAC by preparative HPLC.

Cleavage of the Benzyl Ether Protecting Group

The benzyl ether group is a stable protecting group that can be removed under specific conditions, which is useful for further functionalization of the linker if required.

Method 1: Hydrogenolysis

Materials:

- Benzyl-PEGylated compound
- Palladium on carbon (Pd/C, 10%)
- Methanol or Ethanol
- Hydrogen gas supply

Procedure:

- Dissolve the Benzyl-PEGylated compound in methanol or ethanol.
- Add a catalytic amount of 10% Pd/C.
- Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
- Monitor the reaction by TLC or LC-MS.



- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Method 2: Lewis Acid-Mediated Cleavage

Materials:

- · Benzyl-PEGylated compound
- Boron trichloride-dimethyl sulfide complex (BCl3·SMe2)
- Anhydrous DCM

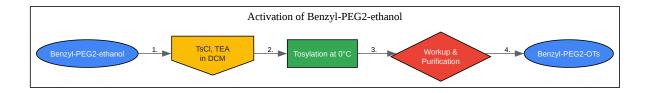
Procedure:

- Dissolve the Benzyl-PEGylated compound in anhydrous DCM.
- Cool the solution to the recommended temperature (e.g., -78°C or 0°C).
- Add BCl3·SMe2 (appropriate equivalents) dropwise.
- Stir the reaction at the same temperature and monitor its progress.
- Upon completion, quench the reaction carefully with methanol or water.
- Perform an aqueous workup and extract the product with an organic solvent.
- Dry the organic layer, concentrate, and purify the product as necessary.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

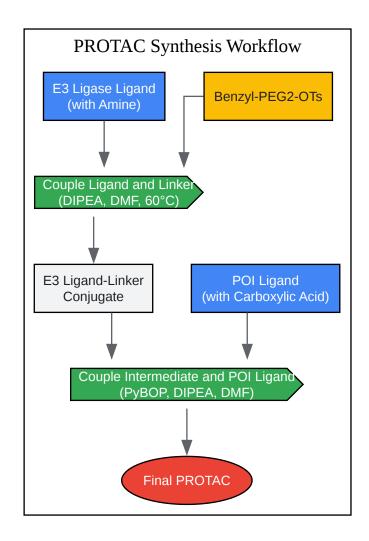


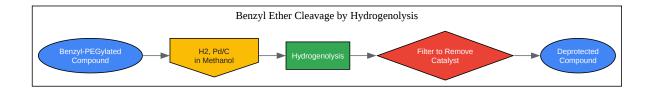


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Caption: Workflow for the tosylation of **Benzyl-PEG2-ethanol**.







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References

- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- To cite this document: BenchChem. [Benzyl-PEG2-ethanol: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11883017#commercial-suppliers-and-availability-of-benzyl-peg2-ethanol]

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